D-Folic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Folic acid, also known as vitamin B9, is an essential vitamin for humans and is found in many foods such as dark leafy greens, beans, nuts, and some fruits and grains. It is a water-soluble vitamin, meaning that it dissolves in water and is easily absorbed by the body. Folic acid plays an important role in the synthesis of DNA and RNA, the regulation of cell growth and division, and the production of red blood cells. It is also important for normal brain development and cognitive function. In addition, folic acid is essential for the synthesis of various proteins and enzymes.

科学的研究の応用

Folic Acid Detection

Folic acid (FA) is crucial for preserving human health, and the risk of health issues due to FA deficiency underscores the need for a straightforward and sensitive FA detection methodology . Carbon dots (CDs) have gained significant attention owing to their exceptional fluorescence performance, biocompatibility, and easy accessibility . Numerous research studies have concentrated on developing advanced CD fluorescent probes to enable swift and precise FA detection .

Fluorescent Carbon Dots as Sensors

The practical applications of CD sensors for FA detection have been a focus of recent research . The prepared CDs are classified into diverse detection methods, such as single sensing, visual detection, and electrochemical methods . This has provided valuable insights into crafting effective CDs and detecting FA .

Visual Detection of Folic Acid in Dry Milk Powders

A fluorescent ratiometric nanoprobe based on carboxyl-modified quantum dots (QDs) and amino-modified graphene-based carbon dots (CDs) has been developed for the visual determination of folic acid (FA) . The nanoprobe is capable of generating a clearly visible fluorescence color change from pink to blue upon exposure to UV light . This has demonstrated the feasibility of rapid real-time quantitative FA detection .

Folic Acid Food Fortification

Folic acid is often added to food products to fortify them, as the human body cannot produce this vitamin on its own . This is particularly important during pregnancy, where there is an increased need for FA .

Folic Acid in Drug Delivery

Folic acid is used for the delivery of anticancer drugs . It is also used as a drug analogue to investigate antimetabolite release from certain implant devices .

Folic Acid in Brain Development

Folic acid plays a crucial role in the synthesis of red blood cells . It is also essential for both the health of the mother and the development of the fetus .

作用機序

Target of Action

D-Folic Acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, it targets the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The folate receptor (FR) is also a primary target of D-Folic Acid, which is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth .

Mode of Action

D-Folic Acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by DHFR . This conversion is crucial for the functioning of D-Folic Acid within the body. It interacts with its targets, primarily DHFR and FR, leading to changes in the synthesis of nucleic acids and amino acids .

Biochemical Pathways

D-Folic Acid initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .

Pharmacokinetics

The pharmacokinetics of D-Folic Acid involves absorption in the proximal part of the small intestine, metabolism in the liver, and excretion in the urine . The time to peak for oral administration is approximately 1 hour . The bioavailability of D-Folic Acid is reported to be between 50-100% .

Result of Action

The primary result of D-Folic Acid’s action is the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid is also necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis .

Action Environment

The action, efficacy, and stability of D-Folic Acid can be influenced by various environmental factors. For instance, the DOHaD theory suggests that adverse environmental factors in early life may lead to the development of metabolic diseases including diabetes and hypertension in adult offspring through epigenetic mechanisms such as DNA methylation . Furthermore, the concentrations of intermediates and enzymes involved in these reactions regulate the process at the cellular level .

特性

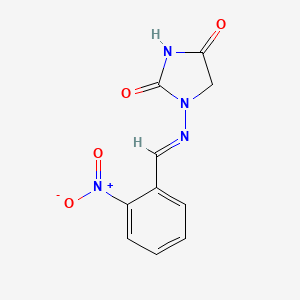

IUPAC Name |

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Folic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)